molecular formula C17H19BrN4O2 B14965801 Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14965801
M. Wt: 391.3 g/mol
InChI Key: CRHDUKVEQCSSNP-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the triazolo-pyrimidine family. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by bromination and subsequent condensation with propylamine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .

Scientific Research Applications

Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, leading to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various fields .

Properties

Molecular Formula

C17H19BrN4O2

Molecular Weight

391.3 g/mol

IUPAC Name

ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19BrN4O2/c1-3-5-13-14(16(23)24-4-2)15(11-6-8-12(18)9-7-11)22-17(21-13)19-10-20-22/h6-10,15H,3-5H2,1-2H3,(H,19,20,21)

InChI Key

CRHDUKVEQCSSNP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)OCC

Origin of Product

United States

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